molecular formula C9H16O2Si B1531763 (3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol CAS No. 2166212-38-8

(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol

Cat. No. B1531763
M. Wt: 184.31 g/mol
InChI Key: PEHKXGJXWMACCX-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol, also known as (3S,4R)-4-[2-(TMS)ethynyl]oxolan-3-ol, is a new chemical compound that has recently been studied in the scientific community. This compound has been found to have potential uses in the field of biochemistry and physiology, as well as potential applications in laboratory experiments.

Scientific Research Applications

Protection of Terminal Ethynyl Groups in Grignard Syntheses

One of the earliest documented applications involves the protection of terminal ethynyl groups in Grignard syntheses. The trimethylsilyl group, as in the related compound "(p-bromophenylethynyl)-trimethylsilane", is utilized to protect the ethynyl group during the formation of Grignard reagents. This method facilitates the synthesis of complex molecules such as p-ethynylbenzoic acid with significant yields, highlighting the compound's role in enhancing synthetic efficiency and yield in organic synthesis Eaborn, C., Thompson, A. R., & Walton, D. (1967).

Oxidation of Alcohols and Ethers

The compound has been studied for its efficiency in oxidizing alcohols and ethers to their corresponding carbonyl compounds. The presence of trimethylsilyl and tetrahydropyranyl ethers in this context suggests its potential in facilitating oxidation reactions under mild and heterogeneous conditions, leading to high yields. This property is critical for the synthesis and modification of organic molecules, especially in fine chemical and pharmaceutical manufacturing Shirini, F., Zolfigol, M., & Abedini, M. (2008).

Synthesis of Functionalized Oxazoles

Another significant application is in the synthesis of functionalized oxazoles, where the compound serves as a starting material. Through a multi-step process involving bis(trimethylsilyl)acetylene and acrylic acid derivatives, a variety of oxazoles can be synthesized. This method emphasizes the role of the compound in constructing heterocyclic structures, which are prevalent in many biologically active molecules and pharmaceuticals Pankova, A. S., Stukalov, A. Y., & Kuznetsov, M. (2015).

Construction of Molecular Wires

The compound also finds application in the construction of molecular wires, demonstrating its utility in materials science. Oligo(3-ethylthiophene-ethynylene)s synthesized from related trimethylsilyl-protected ethynyl thiophene demonstrate the potential for creating conductive oligomers. These molecular wires could play crucial roles in the development of molecular electronic devices, offering a pathway toward the miniaturization and enhancement of electronic component performance Pearson, D., Schumm, J. S., & Tour, J. (1994).

properties

IUPAC Name

(3S,4R)-4-(2-trimethylsilylethynyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2Si/c1-12(2,3)5-4-8-6-11-7-9(8)10/h8-10H,6-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHKXGJXWMACCX-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C#C[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol
Reactant of Route 2
(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol
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(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol
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(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol
Reactant of Route 5
(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol
Reactant of Route 6
(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol

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